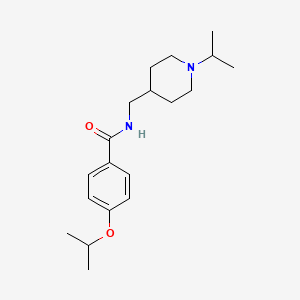
4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, also known as ADB-CHMICA or MAB-CHMINACA, is a synthetic cannabinoid1. It has a molecular formula of C19H30N2O2 and a molecular weight of 318.4611.
Synthesis Analysis
The synthesis of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is not explicitly detailed in the available resources. However, it is likely synthesized from related compounds such as (1-Isopropylpiperidin-4-yl)acetic acid2.Molecular Structure Analysis
The molecular structure of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide consists of a benzamide group attached to a piperidine ring via a methylene bridge. The benzamide group is substituted with an isopropoxy group at the 4-position1.Chemical Reactions Analysis
The specific chemical reactions involving 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide are not detailed in the available resources. However, as a synthetic cannabinoid, it may undergo metabolic reactions in the body similar to other cannabinoids.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide are not explicitly detailed in the available resources. However, its molecular formula is C19H30N2O2 and its molecular weight is 318.4611.Scientific Research Applications
Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the core structure of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, was synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The study found that substituting the benzamide with a bulky moiety significantly increased activity, highlighting the role of nitrogen's basic quality in enhancing anti-AChE activity. This research points towards potential applications in developing antidementia agents (Sugimoto et al., 1990).
Synthesis of Dihydrostreptobiosamine
The chemical synthesis of dihydrostreptobiosamine through an innovative route showcases the versatility of similar benzamide derivatives in synthesizing complex molecules. This work exemplifies the broader chemical applications of such compounds in creating bioactive molecules with potential therapeutic applications (Umezawa et al., 1975).
Antidopaminergic Properties for Antipsychotic Agents
The synthesis and evaluation of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds demonstrated their significant antidopaminergic properties. This research suggests the compound's potential as antipsychotic agents, indicating a pathway for developing medications to treat psychosis with minimal side effects (Högberg et al., 1990).
Novel Benzamide and Serum Prolactin Levels
A study on the effect of a novel benzamide, YM-09151-2, on serum prolactin levels in rats, found that it acted as a potent antagonist of D2-type dopamine receptors. This finding is crucial for understanding how modifications to the benzamide structure can impact hormonal regulation, with implications for treating disorders related to prolactin levels (Meltzer et al., 1983).
Benzamide-Based Heterocycles with Anti-Influenza Activity
The synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding heterocycles demonstrated remarkable antiavian influenza virus activity. This study underscores the potential of benzamide derivatives in creating antiviral agents, opening new avenues for therapeutic interventions against influenza viruses (Hebishy et al., 2020).
Safety And Hazards
The safety and hazards of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide are not explicitly detailed in the available resources. However, as a synthetic cannabinoid, it has been associated with a series of adverse effects1.
Future Directions
The future directions of research on 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide are not explicitly detailed in the available resources. However, given its classification as a synthetic cannabinoid, future research may focus on its pharmacological effects and potential therapeutic applications.
properties
IUPAC Name |
4-propan-2-yloxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)21-11-9-16(10-12-21)13-20-19(22)17-5-7-18(8-6-17)23-15(3)4/h5-8,14-16H,9-13H2,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPCJQZMPWJBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)

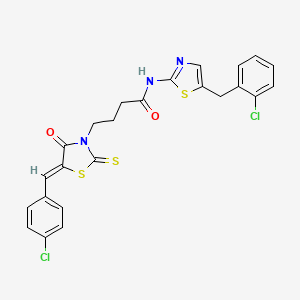
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
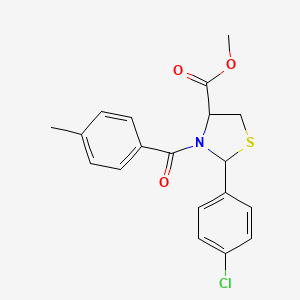
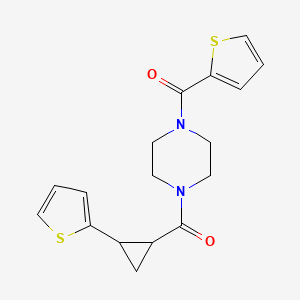
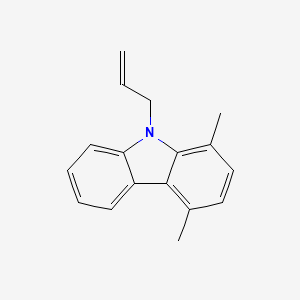
methanone](/img/structure/B2405746.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)